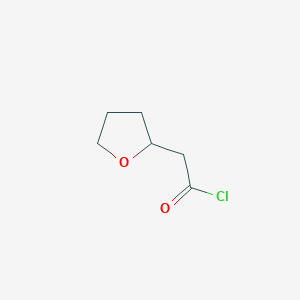

![molecular formula C20H15N3O2S B2724616 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone CAS No. 690646-34-5](/img/structure/B2724616.png)

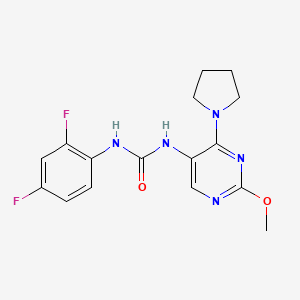

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone” is a complex organic molecule. It contains a triazolopyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a triazolopyridine ring, a thioether group, and a phenoxyphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the triazolopyridine ring might participate in nucleophilic substitution reactions, while the thioether group might be involved in oxidation-reduction reactions .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including 1,2,4-triazoles, have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and antiviral effects. For instance, recent developments in G protein-biased kappa agonists, which include triazole structures, have shown promise in reducing pain and itch with fewer side effects compared to traditional kappa opioid agonists (Mores et al., 2019). This research highlights the therapeutic potential of triazole derivatives in developing safer pain management options.

Antibacterial Applications

Triazole-containing hybrids have demonstrated potent antibacterial activity against various strains, including antibiotic-resistant Staphylococcus aureus. These hybrids act through multiple mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, showcasing the versatility of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).

Environmental Science and Remediation

In environmental science, triazole compounds have been explored for their ability to degrade or transform recalcitrant organic pollutants. Advanced oxidation processes (AOPs) involving triazole derivatives show promise in breaking down persistent environmental contaminants, indicating their potential role in water treatment and pollution mitigation (Qutob et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-18(14-26-20-22-21-19-8-4-5-13-23(19)20)15-9-11-17(12-10-15)25-16-6-2-1-3-7-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNACQKNZWQDBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)

![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)